molecular formula C18H14N6O2S2 B2606084 4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide CAS No. 1210769-98-4

4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide

Cat. No.: B2606084
CAS No.: 1210769-98-4
M. Wt: 410.47
InChI Key: GEKTWIYBLBCGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide is a complex organic compound that features a combination of pyridine, thiazole, pyrimidine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-keto esters, aldehydes, and urea under acidic conditions . The pyridine ring is often introduced through nucleophilic substitution reactions involving halopyridines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Iron, hydrochloric acid, sodium borohydride.

    Substitution: Halopyridines, thioamides, β-keto esters.

Major Products

The major products formed from these reactions include various substituted thiazoles, pyridines, and pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can exert anticancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide is unique due to its combination of multiple heterocyclic rings, which confer diverse biological activities. This structural complexity allows it to interact with various molecular targets, making it a versatile compound for drug development.

Properties

IUPAC Name

4-amino-N-[4-(2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S2/c19-13-3-5-14(6-4-13)28(25,26)24-18-21-9-7-15(23-18)16-11-22-17(27-16)12-2-1-8-20-10-12/h1-11H,19H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKTWIYBLBCGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)C3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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